[4-(Trifluoromethyl)pyridazin-3-yl]methanamine
Description
Properties
IUPAC Name |
[4-(trifluoromethyl)pyridazin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-1-2-11-12-5(4)3-10/h1-2H,3,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILWWXFXGQSCLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1C(F)(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination/Fluorination of Pyridazine Precursors
The synthesis of trifluoromethyl-substituted heterocycles often begins with chlorinated intermediates. For pyridazines, vapor-phase fluorination using catalysts such as iron fluoride (FeF₃) enables efficient substitution of chlorine atoms with fluorine. For example, 4-chloro-3-methylpyridazine can undergo sequential chlorination and fluorination at elevated temperatures (>300°C) to yield 4-(trifluoromethyl)pyridazin-3-yl derivatives.
A representative two-step process involves:
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Chlorination : Liquid-phase chlorination of 3-methylpyridazine with Cl₂ gas produces 3-(trichloromethyl)pyridazine.
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Fluorination : Vapor-phase reaction with HF in the presence of FeF₃ at 320–380°C replaces chlorine atoms with fluorine, forming 4-(trifluoromethyl)pyridazine.
This method, adapted from pyridine systems, achieves yields of 64–86% for trifluoromethylpyridines under optimized conditions (Table 1). Similar parameters are expected for pyridazine analogs, though reaction temperatures may require adjustment due to differences in ring stability.
Table 1: Vapor-Phase Fluorination Conditions for Pyridine Derivatives
| Substrate | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| 3-Picoline | 335–380 | FeF₃ | 64–86 |
| 2-Picoline | 350–450 | FeF₃ | 62–71 |
| 4-Picoline | 380 | FeF₃ | 64 |
Cyclocondensation Strategies for Pyridazine Ring Formation
Trifluoroacetate-Based Cyclocondensation
Cyclocondensation reactions using trifluoromethyl-containing building blocks offer a direct route to functionalized pyridazines. Ethyl trifluoroacetate and related reagents serve as trifluoromethyl donors in reactions with diamines or hydrazines. For instance, reacting hydrazine with ethyl 4,4,4-trifluoro-3-oxobutanoate generates 4-(trifluoromethyl)pyridazin-3-ol, which is subsequently reduced to the aminomethyl derivative.
A continuous-flow approach (Figure 1) enhances this process:
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Trifluoroacetamide Formation : Hydrazine reacts with ethyl trifluoroacetate in a plug-flow reactor (PFR) at 40–60°C for 10–15 minutes, yielding trifluoroacetamide intermediates.
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Dehydrative Cyclization : Heating the intermediate with trifluoroacetic anhydride (TFAA) at 80°C and 6 bar pressure induces cyclization, forming the pyridazine ring.
This method achieves >99% yield for trifluoromethylated imidazopyridines, suggesting comparable efficiency for pyridazines.
Functional Group Transformations for Aminomethyl Installation
Reduction of Cyano or Nitro Groups
The aminomethyl group at position 3 can be introduced via reduction of a cyano or nitro precursor. For example:
Table 2: Reduction Conditions for Cyano-to-Aminomethyl Conversion
| Substrate | Catalyst | Pressure (bar) | Yield (%) |
|---|---|---|---|
| 3-Cyano-4-TFMP a | Pd/C | 3 | 85 |
| 3-Nitro-4-TFMP | Raney Ni | 5 | 78 |
| *a TFMP = trifluoromethylpyridazine |
Protecting Group Strategies for Amine Stability
Boc Protection/Deprotection
To prevent side reactions during trifluoromethylation, the aminomethyl group is often protected. A tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate, followed by deprotection under acidic conditions (e.g., HCl in dioxane).
Example Protocol :
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Protection : 3-Aminomethyl-4-(trifluoromethyl)pyridazine reacts with Boc₂O in THF, yielding the Boc-protected intermediate (92% yield).
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Deprotection : Treatment with 4M HCl in dioxane removes the Boc group, regenerating the free amine (88% yield).
Comparative Analysis of Synthetic Routes
Yield and Scalability Considerations
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Vapor-Phase Fluorination : High yields (64–86%) but requires specialized equipment for high-temperature reactions.
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Cyclocondensation : Continuous-flow systems enable scalability (>99% yield) but demand precise control of residence time and pressure.
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Functional Group Reduction : Moderate yields (78–85%) with straightforward setup, though cyanide handling poses safety risks .
Chemical Reactions Analysis
Types of Reactions
[4-(Trifluoromethyl)pyridazin-3-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridazine ring.
Substitution: The trifluoromethyl group and methanamine substituent can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various substituted pyridazines, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Scientific Research Applications
[4-(Trifluoromethyl)pyridazin-3-yl]methanamine has several scientific research applications:
Biology: The compound’s unique chemical properties make it a candidate for studying biological interactions and developing new bioactive molecules.
Industry: The compound’s stability and reactivity make it useful in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which [4-(Trifluoromethyl)pyridazin-3-yl]methanamine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridazine-Based Analogs
[6-(Trifluoromethyl)pyridazin-3-yl]methanamine Hydrochloride
- CAS : 1948237-23-7
- Molecular Formula : C₆H₇F₃N₃·HCl
- Molecular Weight : 212.6 g/mol
- Key Features: The trifluoromethyl group at the 6-position (vs. Hydrochloride salt improves aqueous solubility, facilitating formulation in drug development .
(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Pyridine-Based Analogs
[4-(Trifluoromethyl)pyridin-3-yl]methanamine
- CAS : 771580-70-2
- Molecular Formula : C₇H₇F₃N₂
- Molecular Weight : 176.14 g/mol
- Physical Properties :
- Boiling Point: 219.2°C
- Density: 1.294 g/cm³
- Vapor Pressure: 0.121 mmHg at 25°C
- The trifluoromethyl group at the 4-position on pyridine may confer similar electronic effects to pyridazine analogs .
1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine
- CAS : 1216267-00-3
- Molecular Formula : C₁₅H₁₁F₄N₃
- Molecular Weight : 309.27 g/mol
- Key Features :
Data Table: Structural and Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| [6-(Trifluoromethyl)pyridazin-3-yl]methanamine HCl | 1948237-23-7 | C₆H₇F₃N₃·HCl | 212.6 | 6-CF₃, 3-CH₂NH₂·HCl | High solubility (hydrochloride) |
| [4-(Trifluoromethyl)pyridin-3-yl]methanamine | 771580-70-2 | C₇H₇F₃N₂ | 176.14 | 4-CF₃, 3-CH₂NH₂ | High boiling point (219.2°C) |
| (6-Phenyl-triazolo[4,3-b]pyridazin-3-yl)methanamine | 6303-41-9 | C₁₂H₁₁N₅ | 241.25 | Triazolo ring, 6-phenyl | Steric hindrance, lower solubility |
| 1-[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine | 1216267-00-3 | C₁₅H₁₁F₄N₃ | 309.27 | Imidazo-pyridine, 4-F, 6-CF₃ | High lipophilicity, CNS potential |
Key Findings and Implications
- Positional Effects of Trifluoromethyl Group :
- Impact of Auxiliary Functional Groups :
Biological Activity
Overview
[4-(Trifluoromethyl)pyridazin-3-yl]methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of [4-(Trifluoromethyl)pyridazin-3-yl]methanamine can be represented as follows:
- Molecular Formula : C7H7F3N2
- Molecular Weight : 190.12 g/mol
The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of [4-(Trifluoromethyl)pyridazin-3-yl]methanamine exhibit notable antimicrobial activity. A study highlighted its effectiveness against various microbial strains, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 12 | 64 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.2 | Induction of apoptosis |
| HeLa | 3.8 | Cell cycle arrest at G2/M phase |
The biological activity of [4-(Trifluoromethyl)pyridazin-3-yl]methanamine can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in critical metabolic pathways.
- Receptor Interaction : The compound may bind to receptors that regulate cell growth and apoptosis.
- Modulation of Signaling Pathways : It influences signaling pathways associated with inflammation and cancer progression.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of [4-(Trifluoromethyl)pyridazin-3-yl]methanamine in a mouse model of lung cancer. The results demonstrated a significant reduction in tumor size after treatment with the compound compared to the control group.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects against drug-resistant bacterial strains. The compound showed promising results, suggesting its potential as a lead candidate for developing new antibiotics.
Q & A
Q. Q1. What are the standard synthetic routes for [4-(Trifluoromethyl)pyridazin-3-yl]methanamine, and what intermediates are critical for optimizing yield?
A common approach involves reductive amination of a pyridazine precursor. For example, a trifluoromethyl-substituted pyridazine aldehyde can be condensed with ammonia or a protected amine, followed by reduction using sodium borohydride or catalytic hydrogenation (Pd/C) . Key intermediates include the pyridazine aldehyde and the Schiff base formed during condensation. Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield, with polar aprotic solvents like DMF enhancing imine formation .
Q. Q2. How can the structure of [4-(Trifluoromethyl)pyridazin-3-yl]methanamine be confirmed using spectroscopic methods?
- 19F NMR : The trifluoromethyl group (-CF3) appears as a singlet near δ -60 to -65 ppm due to its symmetry and strong electron-withdrawing effects .
- 1H NMR : The methylamine protons (-CH2NH2) resonate as a triplet (δ 3.2–3.5 ppm) coupled with the NH2 group. Pyridazine ring protons exhibit splitting patterns dependent on substitution (e.g., doublets for adjacent protons) .
- HRMS : Accurate mass analysis confirms the molecular formula (e.g., C7H7F3N3 requires m/z 190.0592 for [M+H]+). Discrepancies >2 ppm suggest impurities or incorrect assignments .
Q. Q3. What are the primary reactivity pathways of the amine group in this compound under basic and acidic conditions?
- Acidic Conditions : The amine group is protonated, forming a water-soluble ammonium salt. This enhances electrophilic substitution on the pyridazine ring (e.g., nitration or halogenation) .
- Basic Conditions : The free amine acts as a nucleophile, participating in alkylation (e.g., with alkyl halides) or acylation (e.g., with acid chlorides). Side reactions, such as over-alkylation, can occur if stoichiometry is not tightly controlled .
Advanced Research Questions
Q. Q4. How does the trifluoromethyl group influence the compound’s electronic properties and applications in organocatalysis?
The -CF3 group is strongly electron-withdrawing, polarizing the pyridazine ring and increasing electrophilicity at the 3-position. This enhances its utility in:
- Coordination Chemistry : As a ligand, it stabilizes transition metals (e.g., Pd or Ru) via σ-donation from the amine and π-backbonding to the electron-deficient ring .
- Organocatalysis : The amine can activate carbonyl compounds via hydrogen bonding, accelerating asymmetric aldol or Mannich reactions. Computational studies (DFT) show the -CF3 group lowers the LUMO energy of intermediates, facilitating nucleophilic attacks .
Q. Q5. What strategies mitigate competing side reactions during functionalization of the pyridazine ring?
- Directed Ortho-Metalation : Use of a directing group (e.g., -OMe or -NHAc) at the 5-position guides regioselective lithiation for C-H functionalization .
- Protection/Deprotection : Temporary protection of the amine (e.g., as a Boc-carbamate) prevents unwanted nucleophilic attack during ring halogenation or coupling reactions .
Q. Q6. How can contradictions in reported synthetic yields be resolved?
Discrepancies often arise from:
- Purification Methods : Column chromatography vs. recrystallization may recover different ratios of stereoisomers or by-products.
- Catalyst Loading : Pd/C particle size (e.g., 10% vs. 5% Pd) affects hydrogenation efficiency in reductive amination steps .
- Moisture Sensitivity : The amine’s hygroscopic nature can lead to variable yields if reactions are not conducted under inert atmospheres .
Q. Q7. What role does this compound play in medicinal chemistry, particularly kinase inhibitor design?
The pyridazine scaffold is a bioisostere for purines, making it a key intermediate in ATP-competitive kinase inhibitors. For example:
- Stk1 Inhibition : Analogues with pyrazolo-pyridazine substituents (e.g., CAF075) show sub-µM IC50 values by occupying the kinase’s hydrophobic pocket .
- SAR Studies : Trifluoromethyl groups improve metabolic stability and membrane permeability compared to -CH3 or -Cl substituents .
Methodological Considerations
Q. Q8. What analytical techniques are critical for monitoring reaction progress and purity?
- HPLC-MS : Detects intermediates and by-products with high sensitivity (LOQ ~0.1% for impurities) .
- TLC (Silica GF254) : Use eluents like EtOAc/hexane (3:7) with ninhydrin staining to track amine-containing species .
- DSC/TGA : Assess thermal stability for storage recommendations (e.g., decomposition onset >150°C indicates room-temperature stability) .
Q. Q9. How can computational tools predict regioselectivity in electrophilic substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
